1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGIJLOAQEHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Notes on Each Step:
Schiff Base Formation: This condensation is typically carried out under mild heating to drive the equilibrium toward imine formation. The choice of solvent and temperature influences the reaction rate and purity of the intermediate.
Reduction: Sodium borohydride is preferred for its mildness and selectivity, avoiding over-reduction. Alternative reducing agents such as lithium aluminum hydride may be used but require stricter conditions.
Carboxylation: The amine intermediate undergoes carboxylation by exposure to CO2 in the presence of a strong base, forming the carboxylate which upon acidification yields the target carboxylic acid.
Industrial Scale Considerations
Industrial production adapts the above methodology with optimizations:
Continuous Flow Reactors: Enhance control over reaction parameters, improve safety, and allow for scalable synthesis.
Automated Synthesis: Ensures reproducibility and high throughput.
Purification Techniques: Use of crystallization, chromatography, or extraction to achieve high purity.
These adaptations improve yield, reduce impurities, and ensure compliance with pharmaceutical-grade standards.
Enantioselective Synthesis and Catalytic Hydrogenation
Patent literature reveals advanced processes focusing on enantioselective preparation of pyrrolidine-3-carboxylic acid derivatives, including halogen-substituted phenyl groups such as fluorine. Key features include:
Use of homogeneous catalytic enantioselective hydrogenation of precursor compounds to obtain high enantiomeric purity.
Moderate reaction conditions that balance efficiency and selectivity.
Application of chiral catalysts (e.g., phosphine ligands) to achieve stereocontrol.
This approach is particularly valuable for pharmaceutical applications where stereochemistry impacts biological activity.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Multi-step Synthesis | Schiff base formation → Reduction → Carboxylation | Straightforward, uses commercially available reagents | May require purification at each step |
| Industrial Continuous Flow | Automated, scalable, controlled conditions | High yield, reproducibility, safety | Requires specialized equipment |
| Enantioselective Hydrogenation | Catalytic, stereoselective hydrogenation | High enantiomeric purity, moderate conditions | Catalyst cost and availability |
Research Findings and Reaction Analysis
The fluorine atom on the phenyl ring influences the electronic properties, affecting reactivity during substitution and reduction steps.
Reduction of the Schiff base with sodium borohydride is selective and efficient, avoiding side reactions.
Carboxylation under basic CO2 conditions proceeds smoothly, yielding the acid functionality without racemization.
Enantioselective catalytic hydrogenation methods provide a more economical and environmentally friendly route to chiral derivatives with high stereochemical purity.
The compound can undergo further chemical transformations such as oxidation, substitution on the fluorophenyl ring, and hydrolysis, enabling derivatization for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), electrophilic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted fluorophenyl derivatives.
Hydrolysis: Carboxylate salts or esters.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound has been investigated as a potential antagonist for the relaxin-3 receptor (RXFP3), which is implicated in various physiological processes such as appetite regulation and stress responses. In studies, it demonstrated significant antagonist activity, which could lead to therapeutic applications in treating metabolic disorders and obesity-related conditions .
-
Anticancer Research :
- Recent studies have highlighted the potential of derivatives of pyrrolidine compounds in anticancer therapies. The unique structural features of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid may contribute to the development of novel anticancer agents by targeting specific cancer pathways and enhancing selectivity towards cancer cells .
- Anti-Amyloidogenic Agents :
Material Science Applications
-
Synthesis of Functional Polymers :
- The compound can serve as a building block in the synthesis of functional polymers that possess desirable physical and chemical properties for applications in coatings, adhesives, and other materials. Its ability to undergo various chemical reactions makes it a versatile component in polymer chemistry .
- Cosmetic Formulations :
Case Study 1: Antagonist Activity Against RXFP3
A study screened over 19,000 compounds for their ability to act as antagonists at RXFP3. Among the identified hits, this compound showed promising results with an IC50 value indicating effective inhibition of receptor activity. This positions it as a candidate for further development in obesity treatment strategies .
Case Study 2: Anticancer Activity
In a series of experiments involving spiro-oxindolopyrrolizidines derived from pyrrolidine structures, compounds similar to this compound exhibited significant anticancer activity against various cell lines. The mechanism involved disrupting cellular pathways critical for cancer cell survival and proliferation .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability, allowing it to exert its effects effectively.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Structural Differences : Replaces fluorine with a hydroxyl group and introduces a 5-oxo group in the pyrrolidine ring.
- However, it reduces metabolic stability compared to the fluorine substituent. These derivatives exhibit notable antimicrobial and anticancer activity .
- Example : 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed MIC values of 4–16 µg/mL against Candida albicans and Aspergillus fumigatus .
2-Oxo-1-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic Acid
- Structural Differences : Contains a 2-oxo group in the pyrrolidine and a 3-chloro-4-fluorophenyl substituent.
- Impact: The chloro-fluoro substitution increases lipophilicity (ClogP ~2.5), improving membrane permeability. This compound was synthesized in 65% yield via cyclopropane-1,1-dicarboxylate reactions .
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid
- Structural Differences : Replaces 2-fluorophenyl with a 4-(trifluoromethyl)phenyl group.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, altering electronic density and enhancing binding to hydrophobic pockets. This derivative has a higher molecular weight (MW: ~275 g/mol) and ClogP (~3.1), favoring CNS penetration. It is used in kinase inhibitor research .
Modifications to the Pyrrolidine Core
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid
- Structural Differences : Substitutes the 2-fluorophenyl group with a benzyloxycarbonyl (Cbz) protecting group.
- Impact : The Cbz group enhances synthetic utility but reduces bioavailability due to increased hydrophobicity (ClogP: ~1.8). This derivative is intermediate in peptide synthesis .
Functional Group Additions
Hydrazone and Naphthoquinone Derivatives
- Example: 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carboxylic acid hydrazide derivatives exhibit antifungal activity against Candida tenuis (MIC: 2 µg/mL). The hydrazone moiety introduces redox-active properties, enhancing antifungal efficacy .
Ureido-Substituted Derivatives
- Example : (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (MW: 482 g/mol) showed >99% purity in LC analysis. The ureido group enables hydrogen bonding with proteases or GPCRs .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring substituted with a fluorophenyl group. The presence of fluorine is significant as it can enhance the compound's bioavailability and alter its interaction with biological targets .
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic pathways, notably carbonic anhydrase, which plays a role in maintaining acid-base balance in biological systems.
- Cell Signaling Modulation : The compound influences cell signaling pathways, which can affect gene expression and cellular metabolism, potentially leading to therapeutic effects.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that modifications to the pyrrolidine structure can enhance anti-inflammatory activity through specific binding interactions with COX-1 and COX-2 .
Neuropharmacological Potential
There is emerging evidence that this compound may influence neurological pathways, suggesting potential applications in treating neurodegenerative disorders. Its interaction with neurotransmitter systems warrants further investigation to elucidate its pharmacological profile .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of pyrrolidine derivatives, this compound was tested against several multidrug-resistant bacterial strains using broth microdilution techniques. The results indicated varying degrees of inhibition, supporting its potential as a lead compound for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A viable route involves the condensation of 2-fluoroaniline with itaconic acid under reflux in aqueous or toluene-based systems. Cyclization is typically achieved using catalytic sulfuric acid or similar Brønsted acids. Key parameters include temperature control (80–100°C), solvent polarity, and reaction duration (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the pyrrolidine core with high enantiomeric purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the pyrrolidine ring and fluorophenyl substituent. 19F NMR specifically identifies fluorine’s electronic environment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 224.08) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis of this compound?
- Methodological Answer : Low yields often arise from incomplete ring closure or side reactions. Strategies include:
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) in aprotic solvents (DMF, THF) enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Inert Atmosphere : Use of nitrogen/argon minimizes oxidation of intermediates .
Q. How does the position of fluorine substitution on the phenyl ring influence the biological activity of pyrrolidine-3-carboxylic acid derivatives?
- Methodological Answer : Ortho-substituted fluorine (2-fluorophenyl) introduces steric hindrance and electron-withdrawing effects, enhancing metabolic stability and binding affinity to targets like enzymes or receptors. Comparative studies with para-fluorophenyl analogs show reduced IC50 values (e.g., 2-fluorophenyl derivatives inhibit bacterial growth at 8 μM vs. 25 μM for para-substituted analogs) .
Q. How can researchers resolve discrepancies in NMR data when synthesizing fluorophenyl-pyrrolidine derivatives?
- Methodological Answer : Discrepancies may arise from tautomerism or diastereomer formation. Solutions include:
- 2D NMR Techniques : HSQC and COSY correlate proton-carbon interactions and resolve overlapping signals.
- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts, aiding assignment of ambiguous peaks .
Q. What in vitro models are suitable for evaluating the antimicrobial and cytotoxic activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against multidrug-resistant Staphylococcus aureus (MRSA) or Candida albicans under CLSI guidelines. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assays on human lung adenocarcinoma (A549) cells. Dose-response curves (0–100 μM) and selectivity indices (SI = IC50 healthy cells / IC50 target cells) quantify specificity .
- Statistical Validation : Two-way ANOVA (α = 0.05) and post-hoc tests (e.g., Tukey’s) ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
